molecular formula C7H3BrFN3O2 B8416442 6-bromo-3-fluoro-4-nitro-1H-indazole

6-bromo-3-fluoro-4-nitro-1H-indazole

Cat. No.: B8416442
M. Wt: 260.02 g/mol
InChI Key: KXGOWIVFALPLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-fluoro-4-nitro-1H-indazole (CAS 1198437-02-3) is a bromo-fluoro-nitro substituted indazole derivative intended for research use only. This compound is not for diagnostic, therapeutic, or personal use. While specific biological data for this compound is not available in the public domain, indazoles with halogen and nitro substituents are of significant interest in medicinal chemistry . In particular, fluorinated indazoles have been investigated as novel selective inhibitors for enzymes like nitric oxide synthase (NOS) . The presence of both bromo and fluoro groups on the aromatic ring system makes this compound a valuable and versatile building block for further chemical synthesis and structure-activity relationship (SAR) studies in drug discovery efforts . Researchers can utilize this reagent in various cross-coupling reactions and as a precursor for designing potential bioactive molecules.

Properties

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

IUPAC Name

6-bromo-3-fluoro-4-nitro-2H-indazole

InChI

InChI=1S/C7H3BrFN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)

InChI Key

KXGOWIVFALPLCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)F)[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-fluoro-4-nitro-1H-indazole has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest

Research indicates that this compound triggers apoptotic pathways in cancer cells, leading to cell death and potentially serving as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, making it a candidate for antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

These findings suggest that it may enhance the effectiveness of existing antibiotics against resistant bacterial strains by inhibiting specific bacterial enzymes .

Anticancer Properties Study

A study conducted by Ribeiro Morais et al. evaluated the anticancer activity of various indazole derivatives, including 6-bromo-3-fluoro-4-nitro-1H-indazole. The results indicated significant tumor growth suppression in mice models treated with this compound, supporting its potential use in cancer therapy .

Antimicrobial Effects Study

Research highlighted in the journal PMC emphasized the compound's role as a potentiator for enhancing antibiotic efficacy against pathogenic microorganisms. The study focused on derivatives based on indazole and demonstrated improved outcomes in treating infections caused by resistant strains .

Comparison with Similar Compounds

6-Bromo-4-Fluoro-1H-Indazole (CAS: 885520-23-0)

  • Substituents : Br (6), F (4).
  • This compound is primarily used in kinase inhibitor synthesis due to its balanced lipophilicity .

3-Bromo-6-Fluoro-1H-Indazole (CAS: 885522-04-3)

  • Substituents : Br (3), F (6).
  • Key Differences : Positional swapping of Br and F alters steric hindrance near the indazole N1 atom, impacting binding interactions in protein targets. Molecular weight: 231.03 g/mol .

6-Chloro-3-Iodo-4-Nitro-1H-Indazole

  • Substituents: Cl (6), I (3), NO₂ (4).

Nitro Group Modifications

6-Bromo-3-Fluoro-1H-Indazole

  • Substituents : Br (6), F (3).
  • Key Differences : The lack of a nitro group simplifies reduction chemistry but diminishes electrophilic reactivity. This compound is a precursor for Pd-catalyzed cross-coupling reactions .

4-Bromo-6-Nitro-1H-Indazole

  • Substituents: Br (4), NO₂ (6).
  • Key Differences : Nitro at position 6 instead of 4 shifts electron density toward the N2 atom, altering tautomerization equilibria and pKa values .

Functional Group Additions

Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate

  • Substituents : Br (6), I (3), COOCH₃ (4).
  • Key Differences : The carboxylate ester introduces a hydrogen-bond acceptor, improving solubility in polar solvents. Applications include metal-organic framework (MOF) synthesis .

1-(3-Chloropropyl)-1H-Imidazole Derivatives

  • Substituents : Alkyl chains or heterocycles.

Structural and Electronic Analysis

Table 1: Comparative Properties of Selected Indazole Derivatives

Compound Molecular Weight (g/mol) Substituents (Positions) Key Applications
6-Bromo-3-fluoro-4-nitro-1H-indazole 284.01 Br (6), F (3), NO₂ (4) Pharmaceutical intermediates
6-Bromo-4-fluoro-1H-indazole 229.02 Br (6), F (4) Kinase inhibitors
6-Chloro-3-iodo-4-nitro-1H-indazole 387.46 Cl (6), I (3), NO₂ (4) Halogen-bonding studies
4-Bromo-6-nitro-1H-indazole 242.00 Br (4), NO₂ (6) Electrophilic substitution

Electronic Effects :

  • The nitro group at position 4 in the target compound deactivates the aromatic ring, directing further substitutions to the 5- and 7-positions.

Q & A

Q. How can researchers optimize the synthesis of 6-bromo-3-fluoro-4-nitro-1H-indazole to improve yield and purity?

Methodological Answer:

  • Step 1 : Start with halogenation and nitration precursors (e.g., indazole derivatives) under controlled temperature and solvent conditions. For bromo-fluoro-indazoles, regioselective bromination at the 6-position often requires catalysts like CuBr₂ .
  • Step 2 : Use fluorination agents (e.g., Selectfluor®) in anhydrous solvents (DMF or DCM) to introduce the 3-fluoro group while minimizing side reactions .
  • Step 3 : Nitration at the 4-position typically employs fuming HNO₃ or mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) to avoid over-nitration .
  • Validation : Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography or recrystallization.

Q. What analytical techniques are critical for confirming the molecular structure of 6-bromo-3-fluoro-4-nitro-1H-indazole?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine-19 NMR resolves F-environment interactions .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS verifies molecular weight (expected [M+H]⁺: ~274.98) .
  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal refinement to resolve ambiguities in nitro group orientation or hydrogen bonding .

Q. How should researchers handle safety and storage protocols for this nitro-substituted indazole?

Methodological Answer:

  • Storage : Store in airtight, light-protected containers at 2–8°C to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with reducing agents due to nitro group explosivity .
  • Disposal : Neutralize waste with alkaline solutions (e.g., NaOH) before incineration .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered nitro groups) be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions .
  • Validation : Cross-check with Hirshfeld surface analysis or hydrogen-bonding networks .
  • Alternative Methods : Compare with DFT-optimized geometries if experimental data is ambiguous .

Q. What strategies are recommended for designing pharmacological studies targeting indazole derivatives like 6-bromo-3-fluoro-4-nitro-1H-indazole?

Methodological Answer:

  • SAR Analysis : Benchmark against known indazole inhibitors (e.g., kinase or PDE inhibitors) to prioritize substituent modifications .
  • In Vitro Assays : Test nitro group redox activity in cellular models (e.g., cytotoxicity in cancer lines) using MTT assays .
  • Metabolic Stability : Assess nitro reduction susceptibility via liver microsome studies .

Q. How does the nitro group at the 4-position influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity : The nitro group deactivates the indazole ring, limiting direct Suzuki couplings. Use Buchwald-Hartwig conditions for C–N bond formation .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling subsequent functionalization .

Q. How can researchers address solubility challenges in bioassays for this compound?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell media .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the 1H-position without altering core pharmacophores .

Data Contradiction Analysis

Q. How should conflicting results between NMR and crystallography (e.g., tautomeric forms) be reconciled?

Methodological Answer:

  • Dynamic Effects : NMR captures solution-state tautomers, while crystallography shows solid-state conformations. Use variable-temperature NMR to assess equilibrium .
  • Computational Modeling : Compare DFT-calculated tautomer energies with experimental data .

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